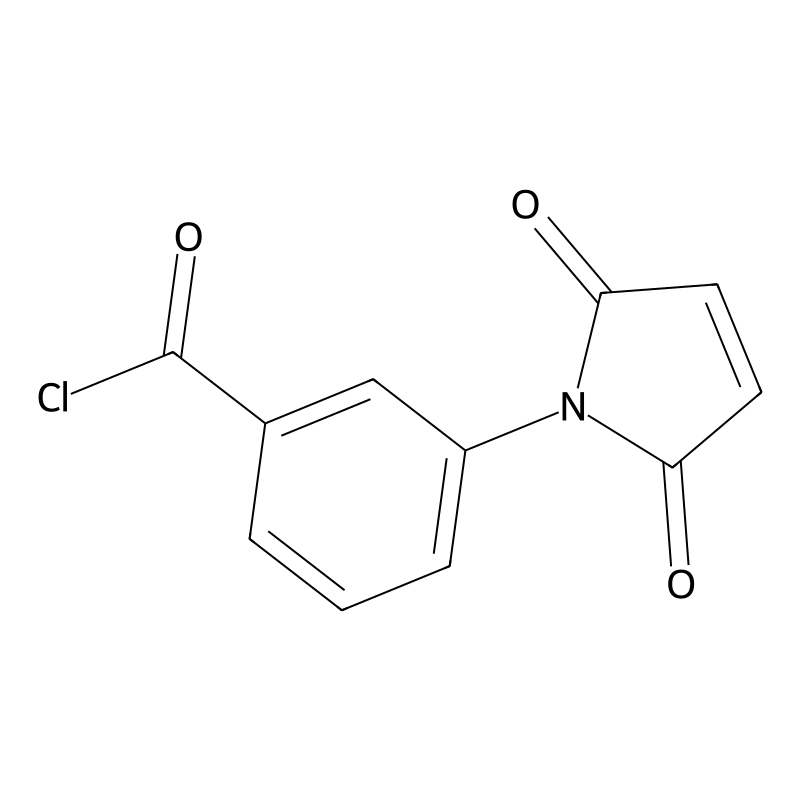

3-Maleimidobenzoic acid chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Chemical Synthesis

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

Results or Outcomes: The results or outcomes would also depend on the specific synthesis.

Scientific Field: Therapeutic Research

Application Summary: Imidazole-containing compounds, which include “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride”, have a broad range of chemical and biological properties.

Methods of Application: The methods of application would depend on the specific therapeutic use.

Results or Outcomes: The outcomes would depend on the specific therapeutic use.

Scientific Field: Material Science

Application Summary: This compound could potentially be used in the development of new materials.

Methods of Application: The specific methods of application would depend on the particular material being synthesized.

Results or Outcomes: The outcomes would depend on the specific material being synthesized.

Scientific Field: Bioconjugation

Application Summary: The compound could potentially be used in bioconjugation, which is the process of chemically linking two biomolecules together. One of the molecules could be “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride”.

Methods of Application: The specific methods of application would depend on the particular bioconjugation reaction being performed.

Results or Outcomes: The outcomes would depend on the specific bioconjugation reaction.

Scientific Field: Drug Delivery

Application Summary: This compound could potentially be used in the development of drug delivery systems.

Methods of Application: The specific methods of application would depend on the particular drug delivery system being developed.

Results or Outcomes: The outcomes would depend on the specific drug delivery system being developed.

Scientific Field: Biochemistry

3-Maleimidobenzoic acid chloride is a chemical compound with the empirical formula C₁₁H₆ClNO₃ and a molecular weight of 235.62 g/mol. It is characterized by its white solid form and is soluble in organic solvents. The compound features a maleimide group, which is known for its reactivity in bioconjugation and organic synthesis. Its CAS number is 61960-57-4, and it is commonly utilized as a reagent in various

The primary chemical reactivity of 3-maleimidobenzoic acid chloride stems from the presence of both an acid chloride and a maleimide functional group. This allows it to participate in several types of reactions:

- Nucleophilic Acyl Substitution: The acid chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

- Michael Addition: The maleimide moiety can undergo Michael addition with thiols, which is particularly useful in bioconjugation applications.

- Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of more complex molecules .

3-Maleimidobenzoic acid chloride exhibits significant biological activity, particularly due to its ability to form stable conjugates with thiol-containing compounds such as cysteine or glutathione. This property makes it valuable in:

- Protein Labeling: It can be employed to label proteins for tracking or imaging purposes.

- Drug Development: The compound's reactivity allows for the modification of drugs to enhance their efficacy or solubility.

- Bioconjugation Techniques: It plays a crucial role in the development of targeted therapies by enabling the attachment of therapeutic agents to specific biomolecules .

The synthesis of 3-maleimidobenzoic acid chloride typically involves the following steps:

- Formation of Maleimide: Maleic anhydride is reacted with 3-aminobenzoic acid to form 3-maleimidobenzoic acid.

- Conversion to Acid Chloride: The carboxylic acid group of 3-maleimidobenzoic acid is converted into an acid chloride using thionyl chloride or oxalyl chloride.

This two-step synthesis allows for the efficient production of 3-maleimidobenzoic acid chloride in moderate yields .

3-Maleimidobenzoic acid chloride has diverse applications across various fields:

- Chemical Biology: Used for labeling proteins and peptides, enabling studies on protein interactions and functions.

- Drug Delivery Systems: Facilitates the conjugation of drugs to targeting moieties, enhancing therapeutic efficacy.

- Material Science: Employed in the modification of polymers for improved properties.

Its versatility makes it a valuable tool in both academic research and industrial applications .

Studies investigating the interactions of 3-maleimidobenzoic acid chloride primarily focus on its conjugation with thiol-containing biomolecules. These interactions are critical for understanding:

- Stability of Conjugates: The stability and kinetics of conjugate formation can influence the design of drug delivery systems.

- Targeted Therapy Efficacy: Understanding how effectively it binds to specific targets can aid in developing more effective therapeutic strategies.

Research indicates that modifications to the maleimide structure can enhance its selectivity and binding affinity towards specific biomolecules, thus optimizing its application in bioconjugation .

Several compounds share structural similarities with 3-maleimidobenzoic acid chloride, each possessing unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Maleimidobenzoic Acid Chloride | Maleimide derivative | Different position of maleimide group; varied reactivity. |

| 2-Maleimidobenzoic Acid Chloride | Maleimide derivative | Altered position affects binding characteristics. |

| N-Succinimidyl 3-maleimidobenzoate | Ester derivative | Used for protein labeling; more stable than acid chlorides. |

| 3-(2-Pyridyldithio)propionic Acid | Thiol-reactive compound | Contains a pyridyl group; used in bioconjugation applications. |

The uniqueness of 3-maleimidobenzoic acid chloride lies in its balance between reactivity and stability, making it particularly suitable for applications requiring precise control over conjugation processes .

3-Maleimidobenzoic acid chloride is formally known by its International Union of Pure and Applied Chemistry name as 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride. The compound bears the Chemical Abstracts Service registry number 61960-57-4 and possesses the molecular formula C11H6ClNO3 with a molecular weight of 235.62 grams per mole. The European Community number for this compound is designated as 263-354-7, while its Material Data Sheet Library number is recorded as MFCD03421628.

The compound exhibits a complex nomenclature system that reflects its structural features. Alternative designations include 3-maleimidobenzoyl chloride, 3-(2,5-dioxo-3-pyrroline-1-yl)benzoic acid chloride, and benzoyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-. The systematic naming convention emphasizes both the maleimide functional group attached to the benzene ring and the acyl chloride functionality that confers the compound's high reactivity.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C1C=CC(=O)N1c1cccc(c1)C(=O)Cl. This notation clearly delineates the connectivity between the maleimide ring and the benzoyl chloride moiety, highlighting the meta-substitution pattern on the benzene ring. The compound's International Chemical Identifier key is CIHNCGJBKQNXOG-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Physical characterization reveals that 3-maleimidobenzoic acid chloride exists as a solid under standard conditions. The compound exhibits a density of 1.504 grams per cubic centimeter and demonstrates a boiling point of 396.3 degrees Celsius at 760 millimeters of mercury. The flash point is recorded at 193.5 degrees Celsius, indicating significant thermal stability. These physical properties reflect the compound's robust molecular structure and suggest its suitability for high-temperature synthetic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H6ClNO3 | |

| Molecular Weight | 235.62 g/mol | |

| Density | 1.504 g/cm³ | |

| Boiling Point | 396.3°C at 760 mmHg | |

| Flash Point | 193.5°C | |

| Physical Form | Solid |

Historical Development and Discovery

The development of 3-maleimidobenzoic acid chloride is intrinsically linked to the broader evolution of maleimide chemistry and protein modification techniques. Early investigations into chemical modifications of proteins date back to the formative years of protein chemistry, when researchers sought to understand the relationship between protein structure and function. The historical foundation for compounds like 3-maleimidobenzoic acid chloride was established through pioneering work in the laboratory of Heinz Fraenkel-Conrat during the 1950s, where procedures for chemical modification of proteins were first systematically developed.

The synthesis of 3-maleimidobenzoic acid chloride was first documented in scientific literature through research conducted by Sava, Gaina, and colleagues, as reported in Revue Roumaine de Chimie in 2001. This work established the fundamental synthetic methodology for preparing the compound from its corresponding carboxylic acid precursor. The synthesis involved the treatment of 3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid with thionyl chloride in the presence of dimethylformamide as a catalyst, using benzene as the reaction medium. The reaction was conducted under reflux conditions for two hours, yielding the desired acid chloride product with an efficiency of 82 percent.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing crosslinking technology. The development of maleimide-based crosslinking reagents represented a crucial advancement in bioconjugation chemistry, as these compounds could react specifically with sulfhydryl groups under near-neutral conditions to form stable thioether linkages. This selectivity proved invaluable for protein modification applications where preservation of biological activity was essential.

Research published in the journal High Performance Polymers in 2000 further expanded the understanding of maleimide-containing compounds, including 3-maleimidobenzoic acid chloride, in the context of bismaleimide synthesis. These studies demonstrated the utility of maleimidobenzoic acid chlorides as key intermediates in the preparation of functional bismaleimides with various structural modifications. The work established important precedents for using these compounds in polymer chemistry and materials science applications.

The compound's historical development is also closely associated with advances in analytical chemistry and structural characterization techniques. The availability of sophisticated analytical instruments, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to fully characterize the compound and understand its reactivity patterns. This analytical foundation was essential for establishing reliable synthetic protocols and quality control measures for the compound's production.

Role in Modern Synthetic Chemistry

3-Maleimidobenzoic acid chloride occupies a central position in contemporary synthetic chemistry as a versatile building block for advanced materials and bioconjugates. The compound's dual functionality, incorporating both an acyl chloride and a maleimide group, enables sophisticated synthetic transformations that are essential for modern chemical research and industrial applications. Its primary role involves serving as an intermediate in the synthesis of bismaleimide monomers, which are crucial components in high-performance polymer systems.

In bioconjugation chemistry, 3-maleimidobenzoic acid chloride serves as a precursor for heterobifunctional crosslinking agents that enable the controlled assembly of protein conjugates. The compound can be converted to various activated esters, including N-hydroxysuccinimide esters, which react selectively with primary amines under mild conditions. This transformation pathway allows for the creation of crosslinkers that can link proteins through different functional groups, providing precise control over conjugation reactions.

The compound's synthetic utility extends to the preparation of functional bismaleimides with diverse structural features. Research has demonstrated that 3-maleimidobenzoic acid chloride can be reacted with various bisphenols and diamines to produce bismaleimide monomers with tailored properties. These monomers subsequently undergo polymerization reactions with aromatic diamines through Michael addition mechanisms, yielding polyaspartimides with excellent thermal stability and mechanical properties.

Modern synthetic applications also include the compound's use in surface modification and materials engineering. In polymer chemistry, 3-maleimidobenzoic acid chloride is employed to introduce maleimide functionality onto polymer backbones, enabling subsequent crosslinking reactions that improve material properties. This approach has proven particularly valuable in developing advanced materials with enhanced adhesion characteristics and thermal stability.

The compound's role in pharmaceutical research centers on its utility in drug development and targeted therapy applications. The ability to create stable linkages between biomolecules makes 3-maleimidobenzoic acid chloride derivatives valuable tools for preparing drug conjugates and diagnostic agents. These applications require precise control over reaction conditions and selectivity, which the compound's well-characterized reactivity profile readily provides.

Contemporary research has also explored the compound's potential in diagnostic applications, particularly in the development of labeling reagents for biomolecular imaging techniques. The maleimide functionality enables specific attachment to cysteine residues in proteins, while the carboxylic acid derived from the acyl chloride can be further functionalized with fluorescent or radioactive labels. This dual functionality makes the compound particularly attractive for developing sophisticated diagnostic tools with improved sensitivity and specificity.

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Bioconjugation | Crosslinker synthesis | Selective reactivity, mild conditions |

| Polymer Chemistry | Bismaleimide preparation | High thermal stability, controlled polymerization |

| Drug Development | Conjugate formation | Stable linkages, biocompatibility |

| Diagnostics | Labeling reagent synthesis | Specific attachment, functional versatility |

| Materials Science | Surface modification | Enhanced adhesion, improved properties |

The compound's synthetic versatility is further demonstrated through its application in academic research settings, where it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its well-defined structure and predictable reactivity make it an ideal substrate for investigating the fundamental principles governing maleimide chemistry and acyl chloride transformations. This research continues to expand the understanding of how structural modifications can influence reactivity and selectivity in synthetic transformations.

Molecular Structure and Bonding Characteristics

The molecular architecture of 3-maleimidobenzoic acid chloride encompasses several distinct structural elements that contribute to its overall reactivity profile [1] [3]. The compound possesses a molecular formula of C₁₁H₆ClNO₃ with a molecular weight of 235.62 g/mol [1] [2] [5]. The central benzene ring serves as a scaffold connecting two highly reactive functional groups: the maleimide moiety at the meta position and the acid chloride group as a direct substituent [3].

The maleimide functional group consists of a five-membered ring containing two ketone groups and one nitrogen atom, formally designated as 2,5-dioxopyrrol-1-yl [2] [3]. This heterocyclic structure exhibits planar geometry due to the conjugated system formed by the nitrogen lone pair and the adjacent carbonyl groups [6] [7]. The electron-withdrawing nature of the maleimide substituent significantly influences the electronic properties of the benzene ring, affecting both the reactivity of the acid chloride group and the overall molecular stability [7] [8].

The acid chloride functionality represents one of the most reactive carboxylic acid derivatives, characterized by the presence of a highly electrophilic carbonyl carbon atom [9] [10]. The carbon-chlorine bond exhibits considerable ionic character, with the chlorine atom serving as an excellent leaving group during nucleophilic substitution reactions [9] [10]. The meta positioning of the maleimide group relative to the acid chloride creates an asymmetric substitution pattern that influences both steric and electronic effects within the molecule [11].

Computational studies on related benzoyl chloride derivatives have demonstrated that the presence of electron-withdrawing substituents, such as the maleimide group, enhances the electrophilicity of the carbonyl carbon through resonance and inductive effects [11] [12]. This electronic activation contributes to the heightened reactivity observed in nucleophilic acyl substitution reactions involving 3-maleimidobenzoic acid chloride [13] [12].

Spectroscopic Profiles (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 3-maleimidobenzoic acid chloride reveals distinctive absorption patterns that reflect its unique structural features [14]. Fourier transform infrared spectroscopy provides particularly valuable information regarding the vibrational modes of the constituent functional groups [15] [16].

The infrared spectrum exhibits a characteristic strong absorption band at approximately 1800 cm⁻¹, corresponding to the carbonyl stretch of the acid chloride functionality [15] [16]. This frequency appears at the higher end of the typical range for acid chlorides due to the electron-withdrawing influence of the maleimide substituent [11] [16]. The maleimide group contributes two distinct carbonyl stretching frequencies: an asymmetric stretch occurring between 1717-1725 cm⁻¹ and a symmetric stretch at 1778 cm⁻¹ [7] [17]. These frequencies are characteristic of cyclic imides and confirm the presence of the intact maleimide ring structure [7].

Additional infrared absorptions include aromatic carbon-hydrogen stretching vibrations in the 3100-3050 cm⁻¹ region, characteristic of substituted benzene rings [15] [16]. The maleimide double bond manifests as absorptions at 830 cm⁻¹ and 3096 cm⁻¹, corresponding to out-of-plane and in-plane carbon-hydrogen deformation modes, respectively [17]. The carbon-chlorine bond contributes a strong absorption in the 800-600 cm⁻¹ region [15] [16].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the compound [18] [19]. Proton nuclear magnetic resonance spectra typically reveal the maleimide vinyl protons as characteristic signals in the 6.8-7.2 ppm region, appearing as a singlet due to the symmetry of the maleimide ring [20] [21]. The aromatic protons of the benzene ring appear as complex multipicity patterns between 7.0-8.0 ppm, with the exact chemical shifts and coupling patterns dependent on the substitution pattern and electronic effects [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon atoms in the characteristic downfield region between 160-170 ppm [18]. The acid chloride carbonyl typically appears at the lower field end of this range due to the deshielding effect of the electronegative chlorine atom [18]. The maleimide carbonyl carbons appear as distinct signals, reflecting their unique chemical environments within the cyclic structure [18].

Ultraviolet-visible spectroscopy of 3-maleimidobenzoic acid chloride shows absorption maxima in the 237-279 nm region, corresponding to electronic transitions between the ground state and excited singlet states [23] [24]. These transitions arise from the extended conjugation within the aromatic system and the presence of the maleimide chromophore [25] [26]. The maleimide functional group contributes a characteristic absorption band at approximately 305 nm, which has been utilized in photochemical studies and monitoring applications [25] [26].

Benzoyl chloride derivatives typically exhibit structured absorption spectra with multiple bands corresponding to different electronic transitions [11]. The presence of the maleimide substituent modifies these electronic transitions through both inductive and resonance effects, resulting in bathochromic shifts compared to unsubstituted benzoyl chloride [11] [23].

Thermal Stability and Decomposition Behavior

The thermal behavior of 3-maleimidobenzoic acid chloride reflects the inherent thermal sensitivity of both functional groups present within the molecule [27] [28]. Thermogravimetric analysis of related maleimide-containing compounds reveals initial decomposition temperatures in the range of 200-215°C [27] [28]. This relatively low decomposition onset temperature is characteristic of compounds containing reactive functionalities such as acid chlorides and maleimides [27] [29].

Differential scanning calorimetry studies on maleimide-containing systems have identified characteristic thermal events that provide insight into the decomposition pathways [27] [28]. Exothermic peaks appearing in the temperature range of 134-310°C are typically attributed to maleimide polymerization or crosslinking reactions [27]. These thermal events occur through various mechanisms, including Michael addition reactions across the maleimide double bond or Diels-Alder cycloaddition processes [27] [30].

The maleimide ring system exhibits thermal instability above approximately 197-198°C, where retro Diels-Alder reactions can occur if the maleimide is part of a Diels-Alder adduct [28] [31]. However, free maleimide groups may undergo thermal polymerization at these temperatures, leading to crosslinked network formation [27] [30]. The thermal stability of maleimide derivatives is influenced by the nature of substituents on the nitrogen atom and the local chemical environment [29] [31].

Acid chlorides are generally thermally labile compounds that can undergo decomposition through various pathways at elevated temperatures [32] [33]. The primary decomposition route involves hydrolysis in the presence of moisture, but thermal decomposition can also occur through elimination reactions or radical processes [33]. The presence of the maleimide substituent may influence the thermal stability of the acid chloride group through electronic effects [32].

Studies on bismaleimide systems have shown that thermal stability can extend to temperatures above 258-300°C under inert atmospheres, with primary thermal degradation occurring in this temperature range [27] [28]. The char yield at 600°C varies significantly depending on the atmospheric conditions, with higher char yields typically observed under inert conditions compared to oxidizing environments [29].

Solubility and Reactivity in Solvent Systems

The solubility characteristics of 3-maleimidobenzoic acid chloride are governed by the polarity and hydrogen bonding capacity of the solvent system, as well as the potential for chemical reactions with nucleophilic solvents [34] [35]. The compound exhibits solubility in organic solvents such as chloroform and dimethylformamide, as indicated by its use in synthetic procedures conducted in these media [3] [13].

The acid chloride functionality imparts high reactivity toward nucleophilic solvents, particularly those containing hydroxyl or amino groups [36] [10]. Reaction with water occurs rapidly and exothermically, producing the corresponding carboxylic acid (3-maleimidobenzoic acid) and hydrogen chloride [10] [37]. This hydrolysis reaction proceeds through a nucleophilic acyl substitution mechanism involving tetrahedral intermediate formation [10] [12].

The kinetics of acid chloride hydrolysis are strongly dependent on solution conditions, including pH, temperature, and the presence of catalytic species [36] [38]. Studies on benzoyl chloride derivatives have shown that the hydrolysis rate can vary significantly with substitution patterns on the aromatic ring [38] [39]. Electron-withdrawing groups, such as the maleimide substituent, generally enhance the electrophilicity of the carbonyl carbon and accelerate hydrolysis reactions [38] [39].

In alcoholic solvents, 3-maleimidobenzoic acid chloride undergoes alcoholysis reactions to form the corresponding ester derivatives [9] [40]. These reactions follow similar mechanistic pathways to hydrolysis but produce ester products rather than carboxylic acids [9] [40]. The reaction rates and product distributions in alcohol-water mixtures exhibit complex dependencies on solvent composition due to competing reaction channels [40].

The maleimide functional group exhibits selective reactivity toward thiol-containing compounds through Michael addition mechanisms [4] [7]. This reactivity is preserved in the presence of the acid chloride group, enabling the design of bifunctional coupling reagents for bioconjugation applications [4]. The maleimide double bond also participates in Diels-Alder cycloaddition reactions with appropriate diene partners [30].

Storage stability of 3-maleimidobenzoic acid chloride requires careful attention to moisture exclusion due to the hygroscopic nature of acid chlorides [33]. Under anhydrous conditions and appropriate temperature control, the compound can be stored for extended periods without significant decomposition [33]. However, exposure to atmospheric moisture leads to rapid hydrolysis and formation of hydrogen chloride, which can catalyze further decomposition reactions [33].

Precursor Compounds and Starting Materials

The synthesis of 3-maleimidobenzoic acid chloride relies on readily available precursor compounds that serve as the foundation for this important chemical transformation. The primary starting material is 3-maleimidobenzoic acid (Chemical Abstracts Service number 80124-07-2), which features a molecular formula of C₁₁H₇NO₄ and molecular weight of 217.18 grams per mole [1] [2]. This aromatic carboxylic acid contains a maleimide functional group attached to the meta position of the benzoic acid framework, creating a bifunctional molecule with distinct reactive sites.

Alternative synthetic pathways employ 3-aminobenzoic acid (meta-aminobenzoic acid, Chemical Abstracts Service number 99-05-8) as a fundamental building block [3]. This compound, with molecular formula C₇H₇NO₂ and molecular weight of 137.14 grams per mole, serves as the aromatic amine component in a two-step synthesis approach. The synthesis proceeds through the initial formation of the maleimide ring via reaction with maleic anhydride (Chemical Abstracts Service number 108-31-6) [3] [4]. Maleic anhydride, with its molecular formula C₄H₂O₃ and molecular weight of 98.06 grams per mole, acts as the cyclic anhydride reagent that undergoes ring-opening followed by cyclization to form the maleimide functionality.

The synthetic strategy utilizing these precursors follows established protocols for maleimide formation. The reaction of 3-aminobenzoic acid with maleic anhydride typically occurs under thermal conditions, resulting in the formation of the intermediate maleamic acid, which subsequently undergoes cyclodehydration to yield 3-maleimidobenzoic acid [5]. This two-step process offers advantages in terms of substrate availability and cost-effectiveness, as both starting materials are commercially accessible and relatively inexpensive.

Industrial synthesis often employs the direct route using pre-formed 3-maleimidobenzoic acid due to efficiency considerations and quality control requirements [6]. The compound is available from multiple commercial suppliers, including specialized chemical manufacturers that focus on pharmaceutical and research-grade materials [7]. Quality specifications typically require purity levels exceeding 95 percent, with moisture content below 0.5 percent to ensure optimal performance in subsequent chlorination reactions.

Storage and handling of precursor compounds require careful attention to environmental conditions. 3-Maleimidobenzoic acid should be stored in a cool, dry environment away from light sources, as maleimide groups can undergo photochemical degradation [8]. The compound exhibits moderate stability under ambient conditions but benefits from storage under inert atmosphere for extended periods. Similarly, 3-aminobenzoic acid requires protection from oxidative conditions that can lead to discoloration and formation of quinone-type impurities.

Chlorination Strategies Using Thionyl Chloride

Thionyl chloride represents the most widely employed chlorinating agent for the conversion of 3-maleimidobenzoic acid to its corresponding acid chloride derivative [1] [9]. This transformation capitalizes on the unique reactivity profile of thionyl chloride, which provides several distinct advantages over alternative chlorinating reagents. The mechanism proceeds through the formation of a chlorosulfite intermediate, where the carboxyl group of the substrate attacks the electrophilic sulfur center of thionyl chloride [9] [10].

The initial step involves nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the sulfur atom of thionyl chloride, resulting in the displacement of a chloride ion and formation of a mixed anhydride intermediate [10] [11]. This chlorosulfite ester possesses enhanced leaving group characteristics compared to the original hydroxyl group, facilitating subsequent nucleophilic substitution. The chloride ion that was initially displaced then acts as a nucleophile, attacking the carbonyl carbon and displacing the sulfur-containing moiety [9].

The reaction produces sulfur dioxide and hydrogen chloride as byproducts, both of which are gaseous under standard reaction conditions [12] [13]. This characteristic provides a significant practical advantage, as the byproducts can be readily removed from the reaction mixture through gas evolution, simplifying purification procedures and minimizing waste generation [14]. The overall stoichiometry requires one equivalent of thionyl chloride per equivalent of carboxylic acid, though excess reagent is commonly employed to drive the reaction to completion.

Reaction conditions for thionyl chloride chlorination typically involve temperatures ranging from room temperature to reflux conditions, depending on the specific substrate and desired reaction rate [1] [15]. For 3-maleimidobenzoic acid, optimal conditions generally employ temperatures between 60 and 80 degrees Celsius, with reaction times of 2 to 6 hours [1]. The reaction can be conducted in neat thionyl chloride or in the presence of inert solvents such as dichloromethane, benzene, or toluene [16] [14].

The use of catalytic quantities of dimethylformamide significantly enhances reaction rates and yields [15] [17]. Dimethylformamide functions through the formation of an imidoyl chloride intermediate, which serves as an activated chlorinating species [17]. The mechanism involves initial reaction of dimethylformamide with thionyl chloride to generate a chloroiminium chloride salt, which subsequently reacts with the carboxylic acid substrate more readily than thionyl chloride alone [17]. Typical catalyst loadings range from 0.1 to 5 mole percent, with 1 to 2 mole percent providing optimal balance between reaction rate enhancement and ease of product purification.

Solvent selection plays a crucial role in reaction efficiency and product quality. Anhydrous conditions are essential to prevent competing hydrolysis reactions that would regenerate the starting carboxylic acid [13]. Neat thionyl chloride offers the advantage of serving simultaneously as both reagent and solvent, simplifying the experimental setup and maximizing reagent utilization [18] [14]. However, when using neat conditions, careful temperature control is necessary to prevent excessive reagent decomposition and formation of undesired byproducts.

Alternative solvents provide better temperature control and can accommodate substrates with limited solubility in thionyl chloride [19] [16]. Dichloromethane represents an excellent choice due to its chemical inertness, appropriate boiling point, and easy removal by distillation [20]. The solvent should be rigorously dried and stored over molecular sieves to maintain anhydrous conditions throughout the reaction.

Optimization of Reaction Conditions (Temperature, Catalysts)

Temperature optimization represents a critical parameter in maximizing both reaction efficiency and product quality for 3-maleimidobenzoic acid chloride synthesis [21] [22]. Systematic investigation of temperature effects reveals a complex relationship between reaction rate, yield, and selectivity that requires careful balance to achieve optimal results [23].

At lower temperatures (25-40 degrees Celsius), reaction rates are generally slower, requiring extended reaction times of 8 to 12 hours to achieve complete conversion [24]. However, these conditions minimize side reactions and thermal decomposition of both starting materials and products [21]. The maleimide functionality exhibits moderate thermal stability but can undergo undesired reactions at elevated temperatures, including potential ring-opening or polymerization processes.

Intermediate temperatures (60-76 degrees Celsius) provide an optimal balance between reaction rate and selectivity [1] [15]. At these conditions, reaction times typically range from 2 to 4 hours, with yields consistently exceeding 80 percent when proper stoichiometry and catalyst loading are employed [1]. The reflux temperature of thionyl chloride (approximately 76 degrees Celsius) represents a convenient benchmark that ensures adequate reaction driving force while maintaining reasonable control over reaction conditions.

Higher temperatures (80-100 degrees Celsius) can accelerate reactions significantly, reducing reaction times to 1 to 2 hours [21]. However, these conditions may promote competing decomposition pathways, particularly in the absence of appropriate catalysts [21]. The formation of impurities increases at elevated temperatures, necessitating more extensive purification procedures that can reduce overall process efficiency.

Catalyst selection and optimization profoundly influence both reaction kinetics and product quality [17]. Dimethylformamide emerges as the most effective catalyst for acid chloride formation using thionyl chloride, with optimal loadings typically ranging from 0.5 to 2 mole percent [15] [17]. The catalytic mechanism involves formation of a reactive chloroiminium species that facilitates chlorination through a more favorable pathway compared to direct reaction with thionyl chloride.

Higher catalyst loadings (greater than 5 mole percent) can lead to side reactions and formation of undesired nitrogen-containing impurities [17]. These byproducts can be particularly problematic if the acid chloride product is intended for pharmaceutical applications, where stringent purity requirements must be maintained. Conversely, insufficient catalyst loading results in incomplete conversion and extended reaction times that reduce overall process efficiency.

Alternative catalysts have been investigated for specific applications where dimethylformamide may be incompatible [17]. Triethylamine and pyridine can provide catalytic activity, though generally with lower efficiency compared to dimethylformamide [17]. These alternatives may be preferred when the product acid chloride will be used immediately in subsequent reactions that are sensitive to dimethylformamide contamination.

The interaction between temperature and catalyst concentration creates synergistic effects that enable fine-tuning of reaction conditions [23]. At moderate temperatures (60-70 degrees Celsius) with optimal catalyst loading (1-2 mole percent dimethylformamide), reaction times can be reduced to 1-2 hours while maintaining high yields and product quality [23]. This combination provides excellent process efficiency and represents the preferred conditions for most synthetic applications.

Monitoring reaction progress through gas evolution provides a practical method for determining reaction completion [18]. The evolution of sulfur dioxide and hydrogen chloride gases serves as a visual indicator of reaction progress, with cessation of gas evolution typically indicating near-complete conversion [13]. This method is particularly useful for scale-up operations where analytical monitoring may be less convenient.

Purification Techniques and Yield Maximization

Purification of 3-maleimidobenzoic acid chloride requires specialized techniques that account for the high reactivity and moisture sensitivity of acid chloride functional groups [25] [26]. The selection of appropriate purification methods significantly impacts both product quality and overall process yield, necessitating careful consideration of the physical and chemical properties of the target compound.

Fractional distillation represents the most commonly employed purification technique for acid chlorides with suitable volatility characteristics [25]. This method exploits the difference in boiling points between the desired product, unreacted starting materials, and reaction byproducts to achieve separation [25]. For 3-maleimidobenzoic acid chloride, distillation is typically conducted under reduced pressure to minimize thermal decomposition of the heat-sensitive maleimide functionality [26].

The distillation procedure requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride during purification [25]. All glassware must be thoroughly dried and maintained under inert atmosphere throughout the operation [25]. The distillation apparatus should be equipped with efficient condenser systems and moisture traps to prevent contamination of the purified product [26].

Vacuum distillation offers significant advantages for heat-sensitive compounds by enabling purification at reduced temperatures [26]. Operating pressures of 1-10 millimeters of mercury typically allow distillation at temperatures 50-100 degrees Celsius below atmospheric pressure conditions [26]. This temperature reduction substantially decreases the risk of thermal decomposition while maintaining adequate separation efficiency.

Solvent extraction provides an alternative purification approach that operates under milder conditions [25]. This method exploits differences in solubility between the acid chloride product and impurities in carefully selected solvent systems [25]. The process typically involves dissolution of the crude product in anhydrous organic solvents such as dichloromethane or chloroform, followed by extraction with aqueous solutions to remove ionic impurities [25].

The extraction procedure must be conducted with exceptional care to prevent hydrolysis of the acid chloride [25]. Contact time with aqueous phases should be minimized, and extraction solutions should be carefully buffered to avoid extreme pH conditions that could promote decomposition [25]. Following extraction, the organic phase requires thorough drying over anhydrous drying agents such as magnesium sulfate or sodium sulfate [25].

Recrystallization techniques apply primarily to solid acid chlorides that exhibit appropriate crystallization behavior [25]. This method can provide excellent purity levels but requires identification of suitable solvent systems that dissolve the product at elevated temperatures while allowing crystallization upon cooling [25]. The challenge lies in finding solvents that are compatible with the acid chloride functionality and do not promote decomposition or hydrolysis.

For 3-maleimidobenzoic acid chloride, recrystallization solvents such as dry toluene, petroleum ether, or toluene-petroleum ether mixtures have shown effectiveness [25]. The crystallization process should be conducted under inert atmosphere with rigorous exclusion of moisture [25]. Temperature control during cooling is critical to promote formation of high-quality crystals while preventing oil formation or precipitation of impurities.

Column chromatography offers the highest resolution separation capability but requires special considerations for acid chloride purification [25]. Silica gel stationary phases must be rigorously dried and deactivated to prevent reaction with the acid chloride functionality [25]. Elution solvents must be anhydrous and compatible with the sensitive functional groups present in the molecule.

Direct use of crude acid chloride products represents a practical approach when immediate further reaction is planned [27]. This strategy maximizes material utilization and eliminates purification-related losses [27]. The crude product quality must be sufficient for the intended application, typically requiring removal of only the most problematic impurities such as residual thionyl chloride and hydrogen chloride.

Yield maximization strategies encompass both reaction optimization and purification efficiency improvements [24]. Careful attention to stoichiometry, with slight excess of thionyl chloride (1.2-1.5 equivalents), ensures complete conversion while minimizing waste [24]. Temperature control prevents thermal decomposition that can reduce yields and complicate purification [24].

The timing of workup procedures significantly impacts overall yields [28]. Prompt removal of byproducts, particularly hydrogen chloride, prevents reverse reactions that can regenerate starting carboxylic acid [28]. The use of efficient gas traps and vacuum systems facilitates rapid byproduct removal and maintains high conversion levels [28].